2,4-Dichloro-6-methylthioanisole
Description
2,4-Dichloro-6-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the benzene ring
Properties
IUPAC Name |
1,5-dichloro-3-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZACBSMOEZYVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylthioanisole typically involves the chlorination of 6-methylthioanisole. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-6-methylthioanisole can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding hydrocarbon derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Substitution: Nucleophiles (amines, thiols, alkoxides) and bases (sodium hydroxide, potassium carbonate).
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hydrocarbon derivatives.
Scientific Research Applications
2,4-Dichloro-6-methylthioanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylthioanisole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. The presence of chlorine atoms and the thioether group contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: The parent compound, lacking the chlorine and methyl substituents.
2,4-Dichlorothioanisole: Similar structure but without the methyl group.
6-Methylthioanisole: Similar structure but without the chlorine atoms.
Uniqueness
2,4-Dichloro-6-methylthioanisole is unique due to the combination of chlorine and methyl substituents on the thioanisole framework. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2,4-Dichloro-6-methylthioanisole (DCMTA) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with similar compounds.
Chemical Structure and Properties
2,4-Dichloro-6-methylthioanisole is characterized by the following structural features:
- Chemical Formula : C9H8Cl2OS
- Molecular Weight : 233.13 g/mol
- Functional Groups : Contains dichloro and methylthio groups attached to an anisole ring.
The biological activity of DCMTA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : DCMTA can inhibit specific enzymes by binding to their active sites or allosteric sites. This binding often leads to conformational changes that reduce enzyme activity, impacting metabolic pathways and cellular functions.
- Antimicrobial Activity : Studies have shown that DCMTA exhibits antimicrobial properties against various bacterial strains. Its efficacy is thought to stem from its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
- Anticancer Properties : Preliminary research suggests that DCMTA may possess anticancer activity, potentially through the induction of apoptosis in cancer cells or by inhibiting cell proliferation. The exact pathways remain an area of active investigation.
Biological Activity Data
The following table summarizes key biological activities and findings related to DCMTA:
| Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in certain cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Toxicity | Exhibits low toxicity in mammalian models |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DCMTA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by these pathogens.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that DCMTA treatment resulted in a dose-dependent decrease in cell viability. Further analysis indicated that DCMTA triggered apoptotic pathways, with increased levels of caspase-3 activation observed at higher concentrations.
Comparison with Similar Compounds
DCMTA shares structural similarities with other methylthioanisole derivatives. Below is a comparison highlighting differences in biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2,4-Dichloro-6-methylthioanisole | Moderate | Yes | Effective against various pathogens |
| 3,5-Dichloro-2-methylthioanisole | High | Limited | More potent antimicrobial properties |
| 2,6-Dichloro-3-methylthioanisole | Low | Yes | Less studied; potential for further research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
